Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a chloro-substituted phenoxy group and a methylpropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 4-chloro-3,5-dimethylphenol with 2-methylpropanoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and ester groups may also contribute to the compound’s overall activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the ester group.
2-(4-chloro-3,5-dimethylphenoxy)ethanol: Another related compound with an alcohol group instead of the ester group.
Uniqueness
Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate is unique due to the presence of both the chloro-substituted phenoxy group and the methylpropanoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19ClO3 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H19ClO3/c1-6-17-13(16)14(4,5)18-11-7-9(2)12(15)10(3)8-11/h7-8H,6H2,1-5H3 |
InChI Key |
VYSFONMFINDBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=C(C(=C1)C)Cl)C |
Origin of Product |
United States |
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